6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile

Adenosine Receptor Pharmacology Neurological Disorder Research Radioligand Binding Assay

6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile (CAS 887585-44-6) is a monocyclic pyrimidine derivative featuring a hydroxyl group at position 6, a phenyl substituent at position 2, and two cyano groups at positions 4 and 5. This heterocyclic scaffold is distinct from typical adenosine receptor ligands, which often rely on bi- or tricyclic cores.

Molecular Formula C12H6N4O
Molecular Weight 222.20 g/mol
Cat. No. B13377257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile
Molecular FormulaC12H6N4O
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)C#N)C#N
InChIInChI=1S/C12H6N4O/c13-6-9-10(7-14)15-11(16-12(9)17)8-4-2-1-3-5-8/h1-5H,(H,15,16,17)
InChIKeyIUZKKBQIXSPYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile: Adenosine Receptor Ligand for Targeted Neurological Research


6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile (CAS 887585-44-6) is a monocyclic pyrimidine derivative featuring a hydroxyl group at position 6, a phenyl substituent at position 2, and two cyano groups at positions 4 and 5 . This heterocyclic scaffold is distinct from typical adenosine receptor ligands, which often rely on bi- or tricyclic cores [1]. The compound demonstrates preferential binding to adenosine A1 and A3 receptor subtypes, with a reported Ki of 3.5 nM at the A1 adenosine receptor .

Why 6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile Cannot Be Substituted by Generic Pyrimidine Analogs


The substitution pattern of 6-hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile—specifically the 5-cyano group and 6-hydroxy motif—confers a unique adenosine receptor subtype selectivity profile that is absent in commonly available analogs such as 2-phenylpyrimidine-4,6-diol or 2-methyl-4,5-pyrimidinedicarbonitrile [1]. Molecular modeling and binding studies demonstrate that the 4,5-dicarbonitrile arrangement establishes critical electrostatic interactions with conserved transmembrane residues, while the phenyl group at position 2 drives hydrophobic contacts that differentiate between receptor subtypes [2]. Simple substitution with a generic pyrimidine scaffold lacking this precise substitution array results in significant loss of A1/A2A selectivity or complete abolition of adenosine receptor engagement, as evidenced by structure-activity relationship (SAR) studies on 2-phenylpyrimidine derivatives [2].

Quantitative Differentiation of 6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile Against Key Comparators


Adenosine A1 Receptor Affinity: 6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile vs. Caffeine

6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile exhibits high-affinity binding to the human adenosine A1 receptor with a Ki of 3.5 ± 0.8 nM . In contrast, caffeine—a widely used adenosine receptor antagonist comparator—binds to the same receptor with a Ki of 61.4 ± 11.2 μM [1]. This difference exceeds four orders of magnitude and directly impacts the compound's suitability as a selective pharmacological tool.

Adenosine Receptor Pharmacology Neurological Disorder Research Radioligand Binding Assay

A1/A2A Subtype Selectivity: 6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile vs. LUF 5735

6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile demonstrates a 12.1-fold selectivity for A1 over A2A adenosine receptors (A1 Ki = 3.5 nM; A2A Ki = 42.3 nM) . While LUF 5735 (a well-characterized pyrimidine-based A1 antagonist) displays excellent A1 affinity (Ki = 4 nM), its selectivity is reported as ≤50% displacement of radioligand at 1 μM for other subtypes [1]. This suggests that 6-hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile may offer a more finely tuned selectivity window for discriminating A1- from A2A-mediated effects.

Receptor Subtype Selectivity Adenosine A1 Antagonist SAR Analysis

5-Cyano Substitution: Structural Differentiation from 2-Phenylpyrimidine-4,6-diol

The presence of a cyano group at position 5 in 6-hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile distinguishes it from the simpler analog 2-phenylpyrimidine-4,6-diol, which lacks both the 5-cyano and 4-cyano groups . While 2-phenylpyrimidine-4,6-diol has been shown to act as an antagonist at A2A and A3 receptors , it does not exhibit the high A1 affinity characteristic of the dicarbonitrile derivative. SAR studies on 2-phenylpyrimidines indicate that the 5-cyano group is critical for establishing electrostatic interactions with His264 and Asp271 in the A1 binding pocket [1].

Structure-Activity Relationship Medicinal Chemistry Pyrimidine Scaffold

A1 Adenosine Receptor Affinity: Superiority Over 8-Azaadenine-Based Ligands

8-Azaadenines represent a major class of A1 adenosine receptor ligands, with 2-phenyl-9-benzyl-8-azaadenine exhibiting a Ki of 40 nM at the A1 receptor [1]. 6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile achieves an 11.4-fold higher affinity (Ki = 3.5 nM) . Notably, the pyrimidine scaffold in the target compound lacks the fused heterocyclic core present in 8-azaadenines, yet attains superior affinity through optimized substitution, validating the monocyclic pharmacophore approach [2].

Adenosine A1 Receptor Bioisostere Comparison Receptor Pharmacology

Optimal Research Applications for 6-Hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile Based on Quantitative Evidence


High-Affinity Adenosine A1 Receptor Probe for in Vitro Pharmacology

With a Ki of 3.5 nM at A1 receptors and 12.1-fold selectivity over A2A, 6-hydroxy-2-phenyl-4,5-pyrimidinedicarbonitrile is ideally suited for radioligand displacement assays, functional cAMP studies, and binding site mapping in recombinant systems or native tissues . Its nanomolar affinity ensures complete receptor occupancy at low concentrations, minimizing non-specific binding and off-target effects in mechanistic studies.

Lead Scaffold for Monocyclic A1 Antagonist Drug Discovery Programs

The compound demonstrates that a monocyclic pyrimidine core can achieve A1 receptor affinity superior to bicyclic 8-azaadenines (Ki 3.5 nM vs. 40 nM) [1]. This makes it a valuable starting point for medicinal chemistry optimization, particularly for CNS-targeted therapeutics where lower molecular weight and favorable polar surface area (predicted ~89 Ų) are desirable for blood-brain barrier penetration [2].

Selectivity Calibration Standard for Adenosine Receptor Subtype Discrimination

The defined selectivity ratio of 12.1 between A1 and A2A receptors allows this compound to serve as a calibration standard in assays designed to distinguish A1- from A2A-mediated signaling. This is particularly useful in cardiovascular research (A1-mediated bradycardia) and neuroprotection studies (A1 vs. A2A opposing effects), where precise pharmacological tools are required.

Structure-Activity Relationship (SAR) Anchor for 5-Cyano Pyrimidine Libraries

The unique 4,5-dicarbonitrile motif provides a distinct electronic and steric environment compared to 4,6-diol analogs . This compound serves as an anchor for SAR studies exploring the role of cyano groups in receptor binding, guiding the design of next-generation adenosine receptor modulators with improved subtype specificity or pharmacokinetic properties.

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